molecular formula C14H18Cl2N2O2 B14319064 2',4'-Dichloro-beta-methyl-4-morpholinepropionanilide CAS No. 106380-54-5

2',4'-Dichloro-beta-methyl-4-morpholinepropionanilide

Cat. No.: B14319064
CAS No.: 106380-54-5
M. Wt: 317.2 g/mol
InChI Key: YKJQBLPQVMMWLH-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro groups, a morpholine ring, and a propionanilide moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable aromatic compound followed by the introduction of the morpholine ring and the propionanilide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide and sulfuric acid are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions are mediated by the unique structural features of the compound, such as the dichloro groups and the morpholine ring.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichloro structure.

    Methyl 2,4-dichlorobenzoate: An aromatic ester used in various chemical syntheses.

Uniqueness

What sets 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and interaction with biological targets.

Properties

CAS No.

106380-54-5

Molecular Formula

C14H18Cl2N2O2

Molecular Weight

317.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-morpholin-4-ylbutanamide

InChI

InChI=1S/C14H18Cl2N2O2/c1-10(18-4-6-20-7-5-18)8-14(19)17-13-3-2-11(15)9-12(13)16/h2-3,9-10H,4-8H2,1H3,(H,17,19)

InChI Key

YKJQBLPQVMMWLH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCOCC2

Origin of Product

United States

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